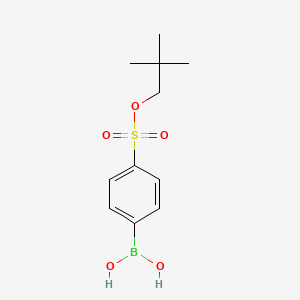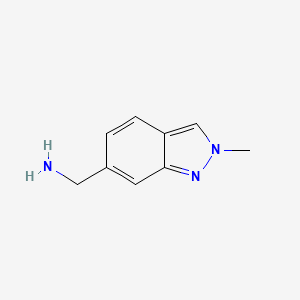-thiourea CAS No. 910297-67-5](/img/structure/B1387091.png)
[(Dimethylamino)methylene](triphenylmethyl)-thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Dimethylamino)methylene-thiourea” is a compound with the molecular formula C23H23N3S and a molecular weight of 373.51 . It is used in scientific research due to its unique structure, which enables diverse applications, from catalysis to drug synthesis.
Molecular Structure Analysis
The molecular structure of “(Dimethylamino)methylene-thiourea” is represented by the formula C23H23N3S . The compound contains a thiourea group (NH2C=S), which is connected to a dimethylamino group (N(CH3)2) and a triphenylmethyl group (CPh3).
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
The compound’s ability to form polymersomes—vesicles made from amphiphilic diblock copolymers—makes it a candidate for creating drug delivery systems . These polymersomes can be designed to respond to pH and temperature changes, making them suitable for targeted drug delivery, especially in areas with abnormal pH levels, such as tumor tissues.
Nanoreactors
Polymersomes formed from this compound can also act as nanoreactors . These are tiny, vesicle-like structures that can carry out chemical reactions within their enclosed spaces. This application is particularly useful in the field of nanotechnology and materials science, where precise control over reaction environments is crucial.
Gene Therapy
The pH and temperature-responsive nature of the polymersomes also make them potential carriers for gene therapy applications . They can protect genetic material during delivery and release it at the right location and time within the body, which is essential for effective gene therapy.
Antifungal and Antibacterial Agents
Derivatives of “(Dimethylamino)methylene-thiourea” have shown significant antifungal and antibacterial activities . This makes them valuable for developing new antimicrobial drugs that could be more effective against resistant strains of bacteria and fungi.
Antioxidant Evaluations
Some derivatives have also demonstrated antioxidant properties, which could be harnessed in pharmaceuticals and nutraceuticals to combat oxidative stress-related diseases .
Synthesis of Biologically Active Heterocycles
The compound serves as an intermediate in the synthesis of a wide variety of biologically active heterocycles . These heterocycles have applications in medicinal chemistry for the development of drugs with antibacterial, antifungal, anti-inflammatory, anticancer, and anti-malarial activities.
Development of Fluorescent Materials
The compound can be used in the synthesis of fluorescent materials, such as (trimethylsilylethynyl) pyrazolo[1,5-a]pyrimidines . These materials have applications in bioimaging and sensors due to their ability to emit light under certain conditions.
Catalysis
“(Dimethylamino)methylene-thiourea” can act as a catalyst in organic synthesis, facilitating the formation of various organic compounds . This is particularly important in the field of green chemistry, where efficient and environmentally friendly catalysts are sought after.
Safety and Hazards
The safety data sheet for “(Dimethylamino)methylene-thiourea” suggests that it is for R&D use only and not for medicinal, household, or other use . In case of accidental exposure, the recommended first-aid measures include moving the victim into fresh air, washing off with soap and plenty of water, and consulting a doctor .
Eigenschaften
IUPAC Name |
(1E)-1-(dimethylaminomethylidene)-3-tritylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3S/c1-26(2)18-24-22(27)25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3,(H,25,27)/b24-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUUCAFBLKFHBE-HKOYGPOVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=S)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1387009.png)
![N,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]propan-2-amine](/img/structure/B1387011.png)

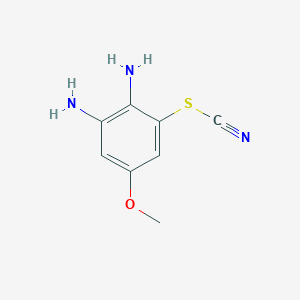
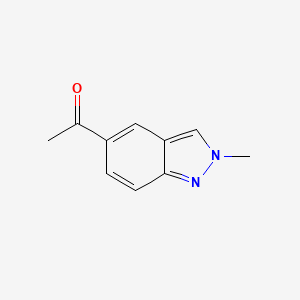




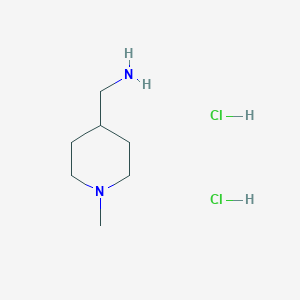
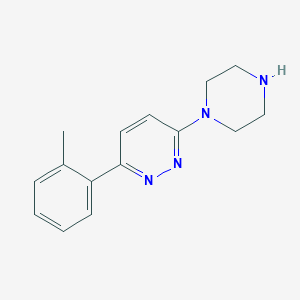
![3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387028.png)
